molecular formula C16H31BrO7 B12425115 Bromo-PEG5-CH2COOtBu

Bromo-PEG5-CH2COOtBu

Cat. No.: B12425115
M. Wt: 415.32 g/mol
InChI Key: FRDVSXKSWNELHI-UHFFFAOYSA-N
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Description

Bromo-PEG5-CH2COOtBu is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is primarily used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound is characterized by its bromo group, which serves as a reactive site for further chemical modifications, and a t-butyl ester group, which can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-PEG5-CH2COOtBu typically involves the reaction of a PEG-based compound with a brominating agent. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts to facilitate the bromination process. The t-butyl ester group is introduced through esterification reactions, where t-butyl alcohol reacts with the carboxylic acid group of the PEG linker .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG5-CH2COOtBu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bromo-PEG5-CH2COOtBu has a wide range of applications in scientific research:

Mechanism of Action

Bromo-PEG5-CH2COOtBu acts as a linker in PROTACs, which function by bringing a target protein and an E3 ubiquitin ligase into close proximity. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The bromo group facilitates the attachment of the linker to the target protein, while the PEG chain provides flexibility and solubility to the PROTAC molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromo-PEG5-CH2COOtBu is unique due to its optimal chain length, which provides a balance between flexibility and solubility. This makes it particularly suitable for the synthesis of PROTACs, where the linker length can significantly impact the efficacy of the molecule .

Properties

Molecular Formula

C16H31BrO7

Molecular Weight

415.32 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C16H31BrO7/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h4-14H2,1-3H3

InChI Key

FRDVSXKSWNELHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCBr

Origin of Product

United States

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